molecular formula C17H18ClNOS B5702268 3-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide

3-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B5702268
M. Wt: 319.8 g/mol
InChI Key: ITASSDHNWSPUET-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide is an organic compound with the molecular formula C17H18ClNOS It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a dimethylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate halogenated precursor under basic conditions to form the chlorophenyl sulfanyl intermediate.

    Amidation Reaction: The intermediate is then reacted with 2,5-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the context of its anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)sulfanyl-N-(3,5-dimethylphenyl)propanamide
  • 3-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide
  • 3-(4-chlorophenyl)sulfanyl-N-(2,6-dimethylphenyl)propanamide

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the sulfanyl group also imparts distinct properties, such as the ability to undergo oxidation to form sulfoxides and sulfones, which can further modulate its activity.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(2,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-3-4-13(2)16(11-12)19-17(20)9-10-21-15-7-5-14(18)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITASSDHNWSPUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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